tert-butyl 3-(5-amino-1,3,4-oxadiazol-2-yl)azetidine-1-carboxylate
Description
tert-Butyl 3-(5-amino-1,3,4-oxadiazol-2-yl)azetidine-1-carboxylate is a heterocyclic compound featuring a 1,3,4-oxadiazole ring substituted with an amino group at the 5-position, linked to an azetidine scaffold. The tert-butoxycarbonyl (Boc) group at the azetidine nitrogen serves as a protective moiety, enabling selective functionalization during synthetic workflows .
Properties
IUPAC Name |
tert-butyl 3-(5-amino-1,3,4-oxadiazol-2-yl)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3/c1-10(2,3)17-9(15)14-4-6(5-14)7-12-13-8(11)16-7/h6H,4-5H2,1-3H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUAHDMPIDVMBKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=NN=C(O2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl 3-(5-amino-1,3,4-oxadiazol-2-yl)azetidine-1-carboxylate involves multiple steps. One common synthetic route includes the reaction of tert-butyl azetidine-1-carboxylate with 5-amino-1,3,4-oxadiazole under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using techniques such as column chromatography.
Chemical Reactions Analysis
Tert-butyl 3-(5-amino-1,3,4-oxadiazol-2-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or sodium methoxide.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
Tert-butyl 3-(5-amino-1,3,4-oxadiazol-2-yl)azetidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The exact mechanism of action of tert-butyl 3-(5-amino-1,3,4-oxadiazol-2-yl)azetidine-1-carboxylate is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Heterocycle Substitution: Oxadiazole vs. Thiadiazole
- Target Compound: The 1,3,4-oxadiazole ring contains two nitrogen atoms and one oxygen atom. The 5-amino group enhances nucleophilicity, enabling further derivatization.
- Analog: tert-Butyl 3-(5-amino-1,3,4-thiadiazol-2-yl)azetidine-1-carboxylate replaces the oxadiazole oxygen with sulfur (1,3,4-thiadiazole). The thiadiazole analog exhibits a melting point of 171°C, whereas the oxadiazole derivative’s physical state is reported as a viscous oil .
Table 1: Key Structural Differences
Azetidine Functionalization
- Target Compound : The azetidine ring is unsubstituted except for the Boc group and oxadiazole linkage.
- Analog: tert-Butyl 3-(cyanomethyl)-3-(4-boronate-pyrazol-1-yl)azetidine-1-carboxylate () introduces a cyanomethyl and boronate ester, enabling cross-coupling reactions. This broadens utility in Suzuki-Miyaura reactions but may reduce solubility in aqueous media .
Physicochemical Properties
- Solubility: The oxadiazole derivative’s amino group improves water solubility compared to non-polar analogs like tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate ().
- Stability : The Boc group in the target compound is stable under basic conditions but cleaved by acids, whereas morpholine-substituted analogs () may exhibit greater hydrolytic stability.
Biological Activity
Tert-butyl 3-(5-amino-1,3,4-oxadiazol-2-yl)azetidine-1-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
It features a tert-butyl group and an oxadiazole moiety, which are known to enhance biological activity in various compounds.
Research indicates that the oxadiazole derivatives exhibit significant biological activities, particularly in cancer treatment. The presence of the oxadiazole ring is crucial for its interaction with biological targets, including enzymes and receptors involved in cell proliferation and apoptosis.
- Anticancer Activity : Studies have shown that derivatives containing the oxadiazole structure can induce apoptosis in cancer cell lines. For instance, compounds similar to tert-butyl 3-(5-amino-1,3,4-oxadiazol-2-yl)azetidine have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and U-937 (acute monocytic leukemia) with IC50 values in the micromolar range .
- Inhibition of Kinase Activity : The compound has been noted for its ability to inhibit specific kinases such as PI3Kα and PI3Kδ, which play critical roles in cancer cell survival and proliferation. In vivo studies indicated a significant reduction in tumor growth in murine models treated with related compounds .
Biological Activity Data
The following table summarizes key biological activities associated with this compound and its derivatives:
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | MCF-7 | 0.65 | Induction of apoptosis |
| Cytotoxicity | U-937 | 2.41 | Induction of apoptosis |
| Kinase Inhibition | PI3Kα | N/A | Inhibition of AKT phosphorylation |
| Tumor Growth Inhibition | SKOV-3 (xenograft model) | N/A | Near complete inhibition (93%) |
Case Study 1: Anticancer Efficacy
A study focused on the efficacy of oxadiazole derivatives revealed that tert-butyl 3-(5-amino-1,3,4-oxadiazol-2-yl)azetidine exhibited higher cytotoxicity compared to standard chemotherapeutics like doxorubicin. Flow cytometry analysis confirmed that these compounds induced significant apoptosis in treated cells, highlighting their potential as effective anticancer agents .
Case Study 2: Mechanistic Insights
Research involving molecular docking studies suggested that the compound interacts favorably with target proteins through hydrophobic interactions. This was evidenced by increased p53 expression levels and caspase activation in treated cells, indicating a mechanism involving apoptotic pathways .
Q & A
Q. What are the key considerations for synthesizing tert-butyl 3-(5-amino-1,3,4-oxadiazol-2-yl)azetidine-1-carboxylate in a laboratory setting?
- Methodological Answer : Synthesis typically involves multi-step protocols, including:
- Protection of the azetidine ring : The tert-butyloxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., DMAP or TEA) to protect the azetidine nitrogen .
- Formation of the 1,3,4-oxadiazole ring : Cyclocondensation of a thiosemicarbazide precursor with a carbonyl source (e.g., EDCI or DCC) under acidic or thermal conditions (80–120°C) to form the oxadiazole core .
- Amino group introduction : Reduction of nitro intermediates or direct substitution using ammonia/amines.
Critical Parameters : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended to isolate the Boc-protected product .
Q. How can researchers characterize the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy : ¹H NMR (δ ~1.4 ppm for tert-butyl protons; δ ~3.5–4.5 ppm for azetidine protons) and ¹³C NMR (δ ~80 ppm for Boc carbonyl) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₆N₄O₃).
- X-ray Crystallography : Resolve ambiguities in stereochemistry or ring conformations (e.g., azetidine puckering) .
Q. What stability challenges are associated with this compound under various storage conditions?
- Methodological Answer :
- Moisture Sensitivity : The Boc group hydrolyzes under acidic or prolonged aqueous conditions. Store in airtight containers with desiccants (e.g., silica gel) at –20°C .
- Thermal Decomposition : Monitor via DSC/TGA; degradation onset typically occurs above 150°C. Avoid prolonged heating during synthesis .
Advanced Research Questions
Q. How can computational tools like COMSOL Multiphysics integrated with AI optimize the synthesis parameters?
- Methodological Answer :
- Reaction Modeling : Use COMSOL to simulate heat/mass transfer during cyclocondensation steps, optimizing stirring rates and temperature gradients .
- AI-Driven DOE : Machine learning algorithms (e.g., Bayesian optimization) predict optimal molar ratios of reactants (e.g., thiosemicarbazide:carbonyl agent) to maximize yield .
- Real-Time Adjustments : AI monitors in-situ IR/NMR data to adjust reaction conditions (e.g., pH, solvent polarity) dynamically .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- 2D NMR Techniques : HSQC and HMBC to correlate ambiguous proton-carbon couplings (e.g., distinguishing oxadiazole vs. azetidine ring protons) .
- Isotopic Labeling : Introduce ¹⁵N labels to track nitrogen connectivity in the oxadiazole ring via ¹⁵N NMR .
- Crystallographic Validation : Compare experimental X-ray data (e.g., bond lengths/angles) with DFT-optimized structures .
Q. What are the mechanistic insights into the cyclization reactions forming the 1,3,4-oxadiazole ring?
- Methodological Answer :
- Pathway Analysis : The reaction proceeds via a [3+2] cycloaddition mechanism between a nitrile precursor and hydrazine derivatives. Key intermediates (e.g., acylhydrazides) are identified via LC-MS .
- Catalytic Effects : Lewis acids (e.g., ZnCl₂) accelerate cyclization by polarizing carbonyl groups. Kinetic studies (e.g., stopped-flow UV-Vis) reveal rate-limiting steps .
- Side Reactions : Competing formation of 1,2,4-oxadiazoles can occur; suppress via controlled stoichiometry of thiourea derivatives .
Safety and Handling
Q. What precautions are critical when handling this compound?
- Methodological Answer :
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine particles .
- Spill Management : Neutralize acidic residues with sodium bicarbonate; collect solid waste in sealed containers for incineration .
- First Aid : For skin contact, wash immediately with 10% ethanol-water solution to remove reactive intermediates .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
- Methodological Answer :
- Reproducibility Checks : Verify solvent purity (e.g., anhydrous DMF vs. technical grade) and catalyst lot variability (e.g., Pd/C activity) .
- Byproduct Identification : Use GC-MS to detect side products (e.g., de-Boc derivatives) that reduce yield. Optimize protecting group strategies .
- Statistical Analysis : Apply ANOVA to compare yields across reaction scales (e.g., 0.1 mmol vs. 10 mmol) to identify scalability issues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
